

Application Note: Chemical Synthesis & Integration of Phospho-L-Tyrosine Derivatives

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Compound of Interest

Compound Name: *Phospho-L-Tyrosine Disodium Salt*

CAS No.: *1610350-91-8*

Cat. No.: *B8242312*

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Abstract & Strategic Overview

Phosphorylation of tyrosine is a pivotal post-translational modification (PTM) governing signal transduction, specifically within SH2 and PTB domain interactions.[1][2] The chemical synthesis of pTyr-containing peptides is critical for developing phosphatase-resistant inhibitors and studying kinase signaling.[3]

This guide covers two distinct synthetic methodologies:

- The Building Block Approach: Utilization of pre-phosphorylated amino acids (e.g., Fmoc-Tyr(PO₃tBu₂)-OH) for maximum sequence fidelity.[3]
- Global Phosphorylation (Post-Assembly): On-resin phosphorylation for generating libraries or introducing sensitive modifications.[3]

Additionally, we address the synthesis of non-hydrolyzable mimetics (e.g., F2Pmp), which are essential for drug development campaigns targeting Protein Tyrosine Phosphatases (PTPs).[2]

Strategic Selection Matrix

Feature	Building Block Approach	Global Phosphorylation
Primary Reagent	Fmoc-Tyr(PO ₃ tBu ₂)-OH	Phosphoramidites (e.g., (BzIO) ₂ PN(iPr) ₂)
Scale	Small to Large (Scalable)	Small (Library scale)
Purity Profile	High (Single peak typical)	Variable (Dependent on coupling efficiency)
Cost	Higher (Reagent cost)	Lower (Reagents are cheap)
Limitations	Steric hindrance during coupling	Side reactions with Ser/Thr/His

Protocol A: Synthesis of the Fmoc-Tyr(PO₃tBu₂)-OH Building Block

While commercially available, in-house synthesis of this building block ensures freshness and reduces costs for large-scale campaigns.^[3] This protocol utilizes the Phosphoramidite Method, favored for its high yield and mild conditions compared to POCl₃-based methods.

Reagents & Materials

- Starting Material: Fmoc-Tyr-OPac (Phenacyl ester protected C-terminus) or Fmoc-Tyr-OAllyl.^[3] Note: Carboxyl protection is required to prevent mixed anhydride formation.
- Phosphitylating Agent: Di-tert-butyl N,N-diethylphosphoramidite.^{[3][4]}
- Activator: 1H-Tetrazole (0.45 M in MeCN) or 5-Ethylthio-1H-tetrazole (ETT).^[3]
- Oxidant: tert-Butyl hydroperoxide (tBuOOH) (5.5 M in decane) or mCPBA.^[3]
- Deprotection: Zinc/Acetic Acid (for Phenacyl) or Pd(PPh₃)₄ (for Allyl).^[3]

Step-by-Step Methodology

1. Phosphitylation (The P(III) Intermediate)

- Dissolve Fmoc-Tyr-OPac (1.0 eq) in anhydrous DCM/THF (1:1) under Argon.[3]
- Add 1H-Tetrazole (3.0 eq) followed by Di-tert-butyl N,N-diethylphosphoramidite (2.0 eq).[3]
- Critical Checkpoint: Stir at Room Temperature (RT) for 30–60 min. Monitor by TLC (Hexane/EtOAc).[3] The disappearance of the phenol starting material indicates formation of the phosphite triester.

2. Oxidation (P(III))

P(V))

- Cool the reaction mixture to 0°C.
- Add tBuOOH (2.0 eq) dropwise.[3] Caution: Exothermic reaction.[3]
- Stir for 40 min at RT.
- Workup: Wash with 10% Na₂S₂O₃ (to quench peroxide), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

3. Carboxyl Deprotection (Final Building Block)

- Dissolve the crude intermediate in Acetic Acid (90%).[3]
- Add Zinc dust (50 eq) and stir for 2 hours (Phenacyl removal).
- Filter off Zinc, concentrate, and purify via flash chromatography (DCM/MeOH).[3]
- Result:Fmoc-Tyr(PO₃tBu₂)-OH as a white powder.[3]

Protocol B: Solid-Phase Peptide Synthesis (SPPS) with pTyr

This protocol details the incorporation of the building block into a peptide chain.

Coupling Logic

The bulky phosphate group creates steric hindrance.[3] Standard DIC/HOBt coupling is often insufficient.[3]

- Recommended Activation: HATU / HOAt / DIPEA.
- Stoichiometry: 3.0 eq Amino Acid : 2.9 eq HATU : 6.0 eq DIPEA.[3]

Procedure

- Resin Swelling: Swell Rink Amide or Wang resin in DMF for 30 min.
- Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).
- Coupling:
 - Pre-activate Fmoc-Tyr(PO₃tBu₂)-OH with HATU/DIPEA in DMF for 30 seconds.[3]
 - Add to resin.[3][5][6] Shake for 2 hours (Standard AA is 45 min).
 - Validation: Perform Kaiser test (ninhydrin).[3] If positive (blue), recouple using PyAOP/DIPEA.[3]
- Elongation: Continue synthesis for subsequent residues.
- Final Cleavage:
 - Cocktail: TFA (95%) / TIS (2.5%) / H₂O (2.5%).[3][7]
 - Note:tBu groups on the phosphate are acid-labile and removed simultaneously with the linker.
 - Time: 2–3 hours at RT.
 - Precipitation: Cold Diethyl Ether.[3]

Protocol C: Non-Hydrolyzable Mimetics (F2Pmp)

Phosphatases (PTPs) rapidly hydrolyze native pTyr.[3] For inhibitor design, Difluorophosphonomethyl-phenylalanine (F2Pmp) is the gold standard mimetic due to the CF₂

group's electronic similarity to the ester oxygen.

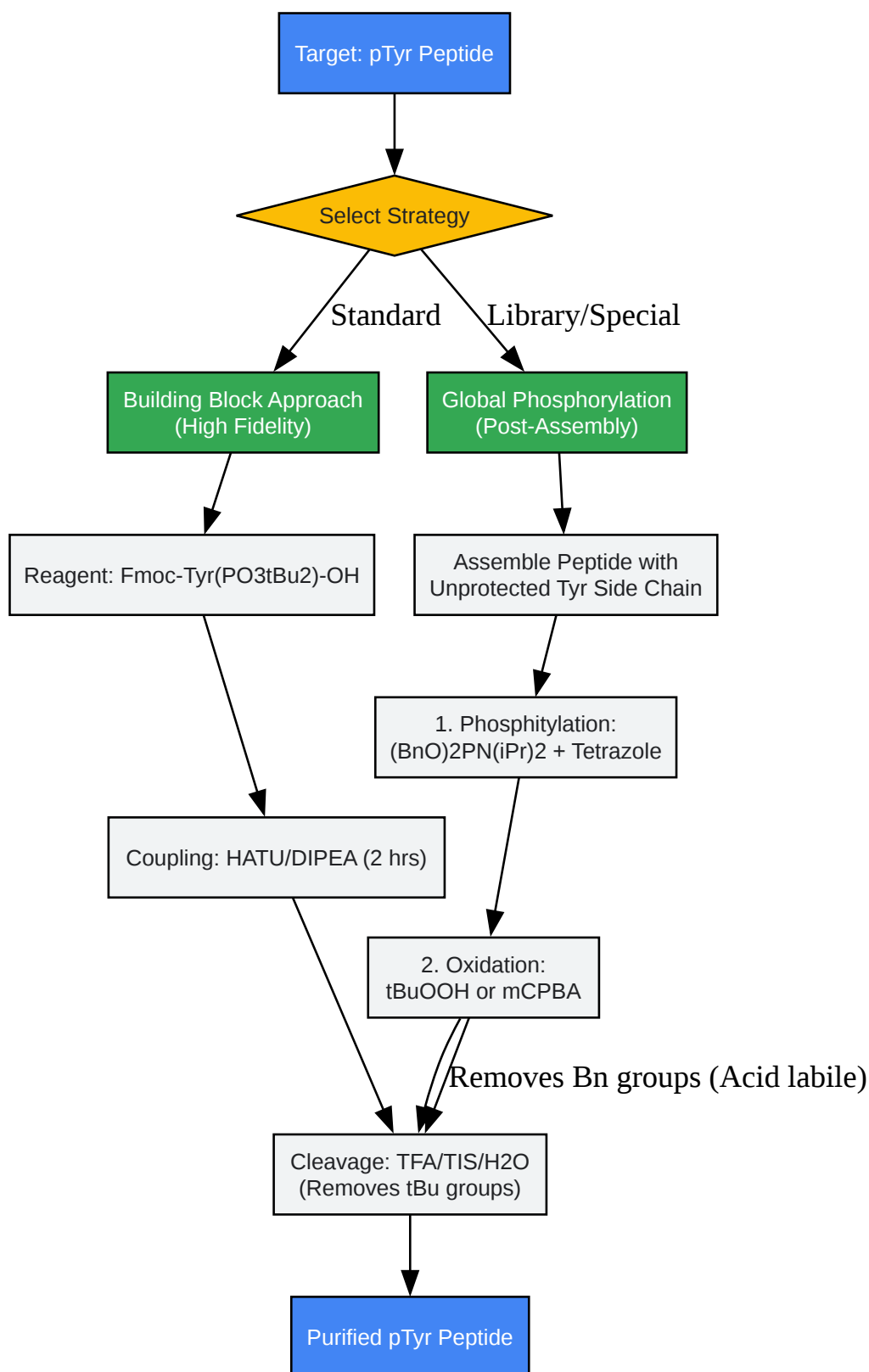
Synthesis of the F2Pmp Derivative

Synthesis of the amino acid core is complex; this section focuses on the critical integration step.

- Reagent: Fmoc-F2Pmp(OEt)₂-OH (Ethyl protected) or Fmoc-F2Pmp(OtBu)₂-OH.[3]
- Coupling: Similar to pTyr, use HATU/DIPEA.[3]
- Deprotection Challenge:
 - If Ethyl (Et) protected: The ethyl groups are NOT removed by TFA.[3]
 - TMSBr Cleavage Protocol:
 1. Treat the protected peptide-resin with TMSBr (Trimethylsilyl bromide) / Thioanisole / EDT / TFA (1:1:1:10) at 0°C for 1 hour.
 2. This harsh condition removes the ethyl esters.[3]
 - Alternative: Use Fmoc-F2Pmp(OtBu)₂-OH if available to allow standard TFA cleavage.[3]

Visualizations & Workflows

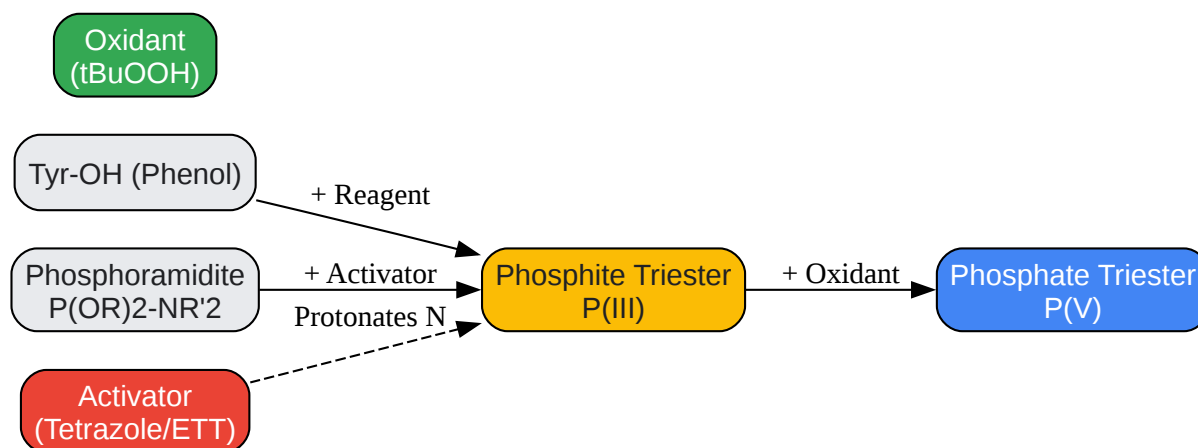
Diagram 1: Synthesis Workflow for Phospho-Tyrosine Peptides



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Caption: Comparative workflow for Building Block vs. Global Phosphorylation strategies in SPPS.

Diagram 2: Chemical Logic of Phosphoramidite Coupling



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Caption: Mechanistic flow of the phosphoramidite reaction utilized in both building block synthesis and global phosphorylation.

Analytical Quality Control

- HPLC: pTyr peptides are more polar than their non-phosphorylated counterparts.[3] Expect an earlier retention time on C18 columns.[3]
- Mass Spectrometry:
 - ESI-MS: Observe +80 Da shift per phosphorylation site.[3]
 - Neutral Loss: In positive mode, pTyr is relatively stable, but pSer/pThr often show a characteristic loss of 98 Da (H3PO4) or 80 Da (HPO3). pTyr is robust, making MS characterization straightforward.[3]

- 31P NMR: Essential for verifying the oxidation state of building blocks. P(V) signals typically appear around -5 to -10 ppm (relative to H₃PO₄).^[3]

References

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